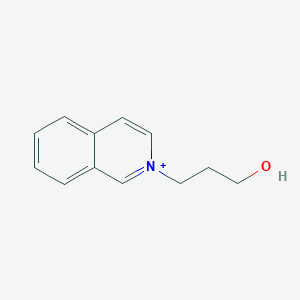

Isoquinolinium, 2-(3-hydroxypropyl)-

Description

Significance of Quaternary Isoquinolinium Salts in Organic Chemistry

Quaternary isoquinolinium salts are positively charged molecules that have found utility in various domains of organic chemistry. Their charged nature makes them valuable as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases. Furthermore, their unique electronic properties have led to their investigation as components in functional materials, such as fluorescent sensors and organic conductors. rsc.org The reactivity of the isoquinolinium ring is also altered upon quaternization, making it susceptible to nucleophilic attack and enabling a range of chemical transformations for the synthesis of complex molecular architectures. rsc.org

The Strategic Importance of N-Substitution in Isoquinolinium Derivatives

The properties and reactivity of isoquinolinium salts can be finely tuned by modifying the substituent attached to the quaternary nitrogen atom. This N-substitution plays a crucial role in determining the salt's solubility, steric hindrance, and electronic characteristics. The ability to introduce a wide variety of functional groups at this position allows for the rational design of isoquinolinium-based compounds with specific applications in mind. For instance, the introduction of long alkyl chains can impart surfactant properties, while the incorporation of chiral auxiliaries can enable their use in asymmetric synthesis. nih.gov

Focus: Isoquinolinium, 2-(3-hydroxypropyl)- as a Versatile Research Target

Within the extensive family of N-substituted isoquinolinium derivatives, "Isoquinolinium, 2-(3-hydroxypropyl)-" emerges as a compound of particular interest. The presence of a hydroxyl group on the propyl chain introduces a key functional handle that can be exploited for further chemical modifications. This hydroxyl moiety can participate in a variety of reactions, such as esterification, etherification, and oxidation, opening up avenues for the synthesis of a diverse range of more complex molecules. This versatility makes Isoquinolinium, 2-(3-hydroxypropyl)- a valuable intermediate and a promising target for research aimed at developing new synthetic methodologies and functional molecules.

Synthesis and Characterization

The synthesis of Isoquinolinium, 2-(3-hydroxypropyl)- salts typically proceeds via the N-alkylation of isoquinoline (B145761). This is a classic quaternization reaction where the lone pair of electrons on the isoquinoline nitrogen atom attacks an electrophilic carbon. The most common approach involves the reaction of isoquinoline with a 3-halopropanol, such as 3-bromo-1-propanol (B121458) or 3-chloro-1-propanol (B141029).

The general reaction can be represented as follows:

Isoquinoline + X-(CH₂)₃-OH → [2-(3-hydroxypropyl)isoquinolinium]⁺X⁻ (where X = Br, Cl)

This reaction is typically carried out in a suitable solvent, and the resulting isoquinolinium salt precipitates out of the solution or is isolated after removal of the solvent. The purity of the synthesized compound can be assessed using standard analytical techniques.

While specific experimental data for "Isoquinolinium, 2-(3-hydroxypropyl)-" is not widely published, the characterization of such compounds would rely on established spectroscopic methods.

Expected Characterization Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the isoquinoline ring, which would be shifted downfield compared to neutral isoquinoline due to the positive charge. Signals for the propyl chain protons, including a triplet for the methylene (B1212753) group adjacent to the nitrogen, a multiplet for the central methylene group, and a triplet for the methylene group attached to the hydroxyl group. A signal for the hydroxyl proton. |

| ¹³C NMR | Resonances for the carbon atoms of the isoquinoline ring and the three distinct carbon atoms of the 3-hydroxypropyl chain. |

| Mass Spectrometry | A peak corresponding to the molecular weight of the 2-(3-hydroxypropyl)isoquinolinium cation. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the aromatic C-H and C=C stretching of the isoquinoline ring, as well as a broad O-H stretching band for the hydroxyl group. |

Potential Research Applications

The unique structural feature of "Isoquinolinium, 2-(3-hydroxypropyl)-", namely the terminal hydroxyl group, opens up a wide range of possibilities for its application in various fields of chemical research.

Precursor for Further Functionalization

The primary utility of this compound lies in its role as a versatile synthetic intermediate. The hydroxyl group can be readily converted into other functional groups, allowing for the synthesis of a library of novel isoquinolinium derivatives.

Potential Transformations of the Hydroxyl Group:

Esterification: Reaction with carboxylic acids or their derivatives to form esters. This could be used to attach various molecular tags, including fluorescent probes or biocompatible polymers.

Etherification: Conversion to ethers by reaction with alkyl halides or other electrophiles. This could be used to introduce long alkyl chains to modify solubility or create amphiphilic structures.

Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid, providing further reactive sites for conjugation or polymerization.

Polymerization: The hydroxyl group could serve as an initiator or a monomer in the synthesis of polymers containing isoquinolinium moieties, leading to the development of new functional materials.

Potential in Materials Science

Isoquinolinium salts have been investigated for their potential in materials science, particularly in the development of ionic liquids and functional dyes. rsc.org The introduction of a hydroxyl group in "Isoquinolinium, 2-(3-hydroxypropyl)-" could lead to the formation of protic ionic liquids with interesting properties. Furthermore, by attaching chromophores to the hydroxyl group, it may be possible to create novel dyes with tunable optical properties.

Exploration of Biological Activity

Many isoquinoline derivatives exhibit significant biological activity. researchgate.netnuph.edu.uanih.gov The presence of the hydrophilic hydroxyl group in "Isoquinolinium, 2-(3-hydroxypropyl)-" could influence its interaction with biological systems. This compound and its derivatives could be screened for various biological activities, including antimicrobial, antifungal, or anticancer properties. The ability to easily modify the hydroxyl group allows for the systematic exploration of structure-activity relationships.

"Isoquinolinium, 2-(3-hydroxypropyl)-" represents a strategically important molecule within the broader class of quaternary isoquinolinium salts. While detailed research on this specific compound is not yet extensive, its straightforward synthesis and the presence of a versatile hydroxyl group make it a highly attractive target for further investigation. Its potential as a key building block for the synthesis of a wide array of functionalized isoquinolinium derivatives opens up exciting avenues for research in synthetic methodology, materials science, and medicinal chemistry. The exploration of this compound and its derivatives is poised to contribute to the expanding utility of the isoquinoline scaffold in advanced chemical research.

Structure

3D Structure

Properties

CAS No. |

114077-16-6 |

|---|---|

Molecular Formula |

C12H14NO+ |

Molecular Weight |

188.25 g/mol |

IUPAC Name |

3-isoquinolin-2-ium-2-ylpropan-1-ol |

InChI |

InChI=1S/C12H14NO/c14-9-3-7-13-8-6-11-4-1-2-5-12(11)10-13/h1-2,4-6,8,10,14H,3,7,9H2/q+1 |

InChI Key |

HFKVAWVCLPSORH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=[N+](C=CC2=C1)CCCO |

Origin of Product |

United States |

Synthetic Methodologies for Isoquinolinium, 2 3 Hydroxypropyl and Cognate Structures

Direct N-Alkylation and Quaternization Approaches

Direct N-alkylation, or quaternization, of the isoquinoline (B145761) nitrogen atom is the most straightforward and commonly employed method for the synthesis of Isoquinolinium, 2-(3-hydroxypropyl)- salts. This approach involves the reaction of isoquinoline, a nucleophilic aromatic heterocycle, with a suitable 3-hydroxypropyl electrophile.

Synthesis of Isoquinolinium, 2-(3-hydroxypropyl)- Halide Salts

The synthesis of Isoquinolinium, 2-(3-hydroxypropyl)- halide salts is typically achieved by reacting isoquinoline with a 3-halo-1-propanol, such as 3-bromo-1-propanol (B121458) or 3-chloro-1-propanol (B141029). The lone pair of electrons on the nitrogen atom of the isoquinoline ring attacks the electrophilic carbon atom of the 3-halo-1-propanol, displacing the halide ion and forming the desired quaternary ammonium (B1175870) salt.

A general procedure for the synthesis of N-alkylisoquinolinium bromides involves refluxing isoquinoline with the corresponding 1-bromoalkane in a suitable solvent like ethanol (B145695). mmsl.cz This method can be adapted for the synthesis of Isoquinolinium, 2-(3-hydroxypropyl)- bromide by using 3-bromo-1-propanol as the alkylating agent. The reaction mixture is typically heated for an extended period to ensure complete conversion. Upon cooling, the product often crystallizes from the reaction mixture or can be precipitated by the addition of a less polar solvent, such as diethyl ether. The resulting crude product can then be purified by recrystallization.

The choice of the halogen on the propanol (B110389) derivative can influence the reaction rate, with the reactivity generally following the order I > Br > Cl. While 3-bromo-1-propanol is a common reagent, 3-chloro-1-propanol can also be used, potentially requiring more forcing conditions or longer reaction times.

| Reactant 1 | Reactant 2 | Solvent | Condition | Product |

| Isoquinoline | 3-Bromo-1-propanol | Ethanol | Reflux | Isoquinolinium, 2-(3-hydroxypropyl)- bromide |

| Isoquinoline | 3-Chloro-1-propanol | Acetonitrile (B52724) | Reflux | Isoquinolinium, 2-(3-hydroxypropyl)- chloride |

Reaction Condition Optimization for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired Isoquinolinium, 2-(3-hydroxypropyl)- salt. Several factors can be tuned to achieve this, including the choice of solvent, reaction temperature, and reaction time.

Solvent Effects: The choice of solvent can significantly impact the rate of quaternization reactions. Polar aprotic solvents, such as acetonitrile or dimethylformamide (DMF), are often effective in accelerating SN2 reactions by solvating the cation while leaving the nucleophile relatively free. Protic solvents, like ethanol, can also be used and are often chosen for their ability to dissolve both the starting materials and the product, facilitating purification by crystallization. mmsl.cz The effect of the solvent on the quaternization of tertiary amines has been studied, and the findings can be extrapolated to the N-alkylation of isoquinoline. researchgate.net

Temperature and Reaction Time: The rate of N-alkylation is temperature-dependent. Higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can lead to the formation of byproducts. The reaction is typically carried out at the reflux temperature of the chosen solvent. The reaction time is also a critical parameter and is usually monitored by techniques such as thin-layer chromatography (TLC) to determine the point of complete consumption of the starting materials. For the synthesis of a series of N-alkylisoquinolinium bromides, a reaction time of 50 hours under reflux in ethanol has been reported to give good yields. mmsl.cz

Microwave-Assisted Synthesis: To reduce reaction times and potentially improve yields, microwave-assisted synthesis has emerged as a valuable tool in organic chemistry. nih.govnih.gov Microwave irradiation can significantly accelerate the N-alkylation of heterocyclic compounds. researchgate.net This technique offers advantages such as rapid and uniform heating, which can lead to shorter reaction times and cleaner reaction profiles compared to conventional heating methods. nih.gov

| Parameter | Variation | Effect on Yield/Selectivity |

| Solvent | Polar aprotic (e.g., Acetonitrile) vs. Protic (e.g., Ethanol) | Can influence reaction rate; choice often depends on solubility and purification considerations. |

| Temperature | Room Temperature vs. Reflux | Higher temperatures increase the reaction rate, but may lead to side reactions. |

| Reaction Time | Short vs. Long | Needs to be optimized to ensure complete conversion without product degradation. |

| Heating Method | Conventional vs. Microwave | Microwave irradiation can significantly reduce reaction times and improve yields. nih.govnih.gov |

Convergent Synthesis via Isoquinoline Ring Formation

A convergent synthetic strategy involves the initial construction of the isoquinoline core, which is then functionalized in a later step to introduce the 3-hydroxypropyl group. This approach offers flexibility in the synthesis of various substituted isoquinolinium salts.

Construction of the Isoquinoline Core Preceding N-Substitution

Several classic named reactions are available for the synthesis of the isoquinoline ring system from acyclic precursors. These methods allow for the preparation of substituted isoquinolines that can subsequently be N-alkylated.

Bischler-Napieralski Reaction: This is a widely used method for the synthesis of 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding isoquinolines. wikipedia.orgorganic-chemistry.orgnrochemistry.com The reaction involves the intramolecular cyclization of a β-phenylethylamide in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). wikipedia.orgorganic-chemistry.org The starting β-phenylethylamide can be readily prepared from a substituted phenylethylamine and an appropriate acylating agent.

Pomeranz-Fritsch Reaction: This reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. thermofisher.comchemistry-reaction.comwikipedia.org This method is particularly useful for the synthesis of isoquinolines with specific substitution patterns on the benzene (B151609) ring. organicreactions.org

| Reaction Name | Starting Materials | Key Reagents | Product |

| Bischler-Napieralski | β-Phenylethylamide | P₂O₅ or POCl₃ | 3,4-Dihydroisoquinoline |

| Pomeranz-Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Acid catalyst (e.g., H₂SO₄) | Isoquinoline |

Introduction of the 3-Hydroxypropyl Moiety in Late-Stage Functionalization

Once the isoquinoline core is synthesized, the 3-hydroxypropyl group can be introduced in a subsequent step. This late-stage functionalization can be achieved through various methods.

If the isoquinoline synthesis yields a derivative with a suitable handle, such as a hydroxyl or amino group on the isoquinoline ring, this can be further modified. However, for the synthesis of the target compound, the focus is on the N-alkylation of the pre-formed isoquinoline.

A plausible, though less direct, convergent approach could involve the synthesis of an isoquinoline derivative bearing a functional group that can be converted to a 3-hydroxypropyl group. For instance, an isoquinoline with a C-allyl group could potentially be hydroborated and oxidized to yield the desired alcohol. However, direct N-alkylation of the parent isoquinoline is a more atom-economical and straightforward approach.

Recent advances in C-H functionalization offer potential routes for the late-stage introduction of alkyl groups. chemrxiv.org However, the direct introduction of a functionalized alkyl group like 3-hydroxypropyl via C-H activation of a pre-formed isoquinolinium salt is a challenging transformation that would require specific catalytic systems. Reductive functionalization of isoquinolinium salts with electrophiles has been reported, but this typically leads to functionalization of the heterocyclic ring rather than N-alkylation. nih.gov

Sustainable and Green Chemistry Aspects in Isoquinolinium Synthesis

In recent years, there has been a growing emphasis on the development of sustainable and environmentally benign synthetic methods. Several green chemistry principles can be applied to the synthesis of Isoquinolinium, 2-(3-hydroxypropyl)-.

Use of Greener Solvents: The choice of solvent is a key aspect of green chemistry. Ethanol, which can be derived from renewable resources, is a commonly used and relatively benign solvent for the N-alkylation of isoquinoline. mmsl.cz The use of ethanol as a solvent in Rh(III)-catalyzed C-H activation for the synthesis of isoquinolinium salts has been reported as a greener alternative to chlorinated solvents. rsc.org

Microwave-Assisted Synthesis: As mentioned previously, microwave-assisted synthesis offers significant advantages in terms of reduced reaction times and energy consumption compared to conventional heating methods. nih.govnih.gov The application of microwave irradiation to the N-alkylation of heterocycles is a well-established green chemistry technique. researchgate.net

Catalytic Methods: While the direct N-alkylation is often performed without a catalyst, the development of catalytic methods for N-alkylation using more benign alkylating agents, such as alcohols, is an active area of research in green chemistry. These methods, often referred to as "borrowing hydrogen" or "hydrogen autotransfer" reactions, can provide a more sustainable alternative to the use of alkyl halides.

Development of Solvent-Free or Environmentally Benign Protocols

In alignment with the principles of green chemistry, significant efforts have been made to develop synthetic routes that minimize or eliminate the use of hazardous organic solvents. These methods not only reduce environmental impact but also often lead to simpler work-up procedures and higher purity products. primescholars.com For the synthesis of isoquinolinium salts and their cognates, several environmentally friendly techniques, such as microwave-assisted synthesis and reactions under ultrasonic irradiation, have proven highly effective.

Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave energy to heat reactions, which is a more direct and efficient method of energy transfer compared to conventional heating. nih.gov This efficiency can dramatically reduce reaction times and, in many cases, allows for the elimination of solvents altogether. nih.govresearchgate.net The reaction of isoquinoline with an appropriate alkylating agent, such as 3-bromo-1-propanol, can be performed under neat (solvent-free) conditions with microwave irradiation. This direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in higher yields and fewer byproducts compared to traditional methods. nih.gov For instance, microwave-assisted protocols have been successfully developed for the synthesis of various quinoline (B57606) and isoquinoline derivatives with moderate-to-good yields under solvent-free conditions. nih.govnih.gov

Ultrasonic-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another powerful green methodology. scispace.com The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized high-temperature and high-pressure zones. scispace.com This phenomenon can significantly enhance reaction rates. tandfonline.com The synthesis of isoquinoline-based ionic liquids has been shown to be more efficient under ultrasonic irradiation compared to conventional heating, offering advantages like higher yields, shorter reaction times, and a more eco-friendly process. tcsedsystem.edu This method has been successfully applied to the quaternization of isoquinoline and can be extended to produce N-hydroxyalkyl derivatives like Isoquinolinium, 2-(3-hydroxypropyl)-. tcsedsystem.edunih.gov

The following table summarizes findings for environmentally benign synthesis of related N-heterocyclic compounds.

| Method | Reactants | Conditions | Reaction Time | Yield (%) | Key Advantage |

| Microwave-Assisted (Solvent-Free) | 2-Methylquinolines, Aromatic Aldehydes | Zinc Chloride, Neat, Microwave Irradiation | Shorter than conventional | Not specified | Simpler workup, solvent-free. researchgate.net |

| Microwave-Assisted | Anthranilic Acid, Ethanolamine | Microwave Irradiation | Not specified | Good | One-step synthesis, avoids masking steps. vanderbilt.edu |

| Ultrasonic-Assisted | Isoquinoline, Alkyl Bromides | Ultrasonic Irradiation | Shorter than conventional | High | Eco-friendly, higher yield, shorter time. tcsedsystem.edu |

| Ultrasonic-Assisted | 2-Substituted Benzimidazoles, Alkylating Agents | Triethanolamine, Ultrasonic Irradiation | 3-6 min | ~91% | Rapid, high yield, green solvent. primescholars.com |

Catalytic Synthesis Pathways for Enhanced Efficiency

To improve the efficiency of N-alkylation reactions for producing isoquinolinium salts, various catalytic systems have been explored. Catalysts can lower the activation energy of the reaction, leading to faster rates, milder reaction conditions, and sometimes improved selectivity.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a particularly valuable technique for reactions involving reactants that are soluble in different, immiscible phases, such as an aqueous phase and an organic phase. acsgcipr.org In the context of synthesizing Isoquinolinium, 2-(3-hydroxypropyl)-, isoquinoline is soluble in an organic solvent, while the alkylating agent's precursor might be in an aqueous phase. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium (B224687) bromide (TBAB) or Aliquat 336, facilitates the transfer of the nucleophile (or other reactive species) from one phase to the other, allowing the reaction to proceed efficiently. tsijournals.comresearchgate.net This method often allows for the use of more environmentally friendly solvents, such as water, and inorganic bases instead of bulky organic ones. acsgcipr.org PTC has been successfully used for the N-alkylation of various heterocyclic compounds, including those similar to isoquinoline. tsijournals.comresearchgate.net The combination of PTC with solvent-free conditions or ultrasonic irradiation can further enhance reaction efficiency and greenness. researchgate.netrsc.org

Transition-Metal Catalysis: While the direct N-alkylation of isoquinoline with a halo-alcohol is a straightforward quaternization, more complex cognate structures often rely on transition-metal catalysts. Metals like rhodium, ruthenium, and palladium are used in C-H activation strategies to construct the isoquinoline core itself, which can then be functionalized. organic-chemistry.orgresearchgate.net For instance, rhodium(III)-catalyzed redox-neutral synthesis of isoquinolinium salts has been achieved through the C-H activation of imines and their subsequent coupling with other molecules. organic-chemistry.org These advanced methods provide access to a wide array of substituted isoquinolinium compounds that may not be accessible through simple alkylation. organic-chemistry.orgresearchgate.net

The table below details examples of catalytic approaches for the synthesis of isoquinolinium salts and related structures.

| Catalytic System | Reactants | Catalyst/Conditions | Yield (%) | Key Advantage |

| Phase-Transfer Catalysis (PTC) | 4-Chloro-6-methylquinolin-2(1H)-one, Alkyl Halides | Tetrabutylammonium Bromide (TBAB), K2CO3 | 50-76% | Selective N-alkylation. tsijournals.com |

| PTC (Solvent-Free) | Benzamide, Alkyl Halides | Aliquat 336, Neat | ≥92% | High yield, economic, safe conditions. researchgate.net |

| PTC with Ultrasound | 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile, Alkylating Agents | Not specified, Ultrasonic Irradiation | Improved | Reduced reaction times, improved yields. rsc.org |

| Rhodium(III) Catalysis | Imines, α-Diazo Ketoesters | Rh(III) catalyst, Zn(OTf)2 | High | Redox-neutral, broad substrate scope. organic-chemistry.org |

Chemical Reactivity of Isoquinolinium, 2 3 Hydroxypropyl

Reactivity Profile of the Isoquinolinium Cation

The nitrogen atom in the isoquinoline (B145761) ring bears a permanent positive charge, making it an isoquinolinium salt. This positive charge significantly reduces the electron density of the aromatic system, particularly at the carbon atoms adjacent to the nitrogen (C1 and C3). nih.gov This electron deficiency renders the isoquinolinium cation highly electrophilic and prone to reactions with a wide array of nucleophiles. nih.govquimicaorganica.org

The most characteristic reaction of the isoquinolinium cation is the nucleophilic addition across the polarized C=N⁺ double bond (an iminium ion). nih.gov Nucleophiles preferentially attack the C1 position, which leads to the formation of 1,2-dihydroisoquinoline (B1215523) derivatives. quimicaorganica.orgnih.gov This process dearomatizes the pyridine (B92270) ring of the isoquinoline system. nih.gov

Organometallic reagents, such as organolithium and Grignard reagents, are potent sources of carbanion nucleophiles and readily react with isoquinolinium salts to form new carbon-carbon bonds. nih.govlibretexts.org The nucleophilic attack occurs at the electrophilic C1 carbon of the isoquinolinium ring, resulting in the formation of 1-substituted-1,2-dihydroisoquinolines. nih.gov These reactions are a practical method for the synthesis of various 1,2-disubstituted 1,2-dihydroisoquinoline structures. nih.gov

For instance, the reaction of N-alkyl-isoquinolinium salts with organolithium reagents has been shown to produce stable 1,2-disubstituted 1,2-dihydroisoquinolines. nih.gov Similarly, Grignard reagents add to the C1 position, and subsequent work-up yields the corresponding 1,2-dihydroisoquinoline derivative. chadsprep.comyoutube.com

| Isoquinolinium Salt Derivative | Organometallic Reagent | Product Type | Reference |

|---|---|---|---|

| 3-ethoxy-carbonyl-N-alkyl-isoquinolinium perfluorobutanesulfonate | Grignard Reagents (e.g., RMgX) | 1,2-disubstituted 1,2-dihydroisoquinoline-3-carboxylates | nih.gov |

| Generic N-substituted isoquinolinium salt | Organolithium Reagents (e.g., RLi) | 1-alkyl-1,2-dihydroisoquinoline | nih.gov |

Isoquinolinium salts are readily reduced by complex metal hydrides, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). nih.govlibretexts.org In this reaction, a hydride ion (H⁻) acts as the nucleophile, attacking the C1 position of the isoquinolinium ring. nih.govlumenlearning.com This addition leads to the formation of a 1,2-dihydroisoquinoline, effectively reducing the iminium moiety to an enamine. nih.gov

The reduction of functionalized quaternary isoquinolinium salts with a slight excess of NaBH₄ in ethanol (B145695) typically proceeds in good yield. nih.gov This method is a common and efficient way to generate the dihydroisoquinoline scaffold from the corresponding aromatic cation. nih.govresearchgate.net

| Isoquinolinium Salt Derivative | Hydride Reagent | Solvent | Product Type | Reference |

|---|---|---|---|---|

| 3-ethoxycarbonyl-2-ethoxycarbonylmethyl-6,7-dimethoxy isoquinolinium bromide | Sodium Borohydride (NaBH₄) | Ethanol | Ethyl 2-ethoxycarbonylmethyl-6,7-dimethoxy-1,2-dihydroisoquinoline-3-carboxylate | nih.gov |

| Generic N-carbomethoxy-isoquinolinium salt | Sodium Borohydride (NaBH₄) | Methanol | N-carbomethoxy-1,2-dihydroisoquinoline | nih.gov |

Oxygen-based nucleophiles, such as water, alcohols, and their corresponding anions (hydroxide and alkoxides), can also add to the C1 position of the isoquinolinium ring. nih.govlibretexts.org The reaction with water is a reversible equilibrium that forms a hydroxide (B78521) adduct known as a pseudobase. acs.org This pseudobase can exist in equilibrium with its alkoxide ion conjugate base in aqueous solutions. acs.org

The addition of an alcohol or an alkoxide, such as sodium methoxide, to an isoquinolinium salt results in the formation of a 1-alkoxy-1,2-dihydroisoquinoline, which is a type of N,O-acetal. nih.gov These N,O-acetals can be quite stable and isolable. nih.gov The reaction is typically performed in the corresponding alcohol as the solvent. nih.govbartleby.com

| Isoquinolinium Salt Derivative | Oxygen Nucleophile | Solvent | Product Type | Reference |

|---|---|---|---|---|

| 3-ethoxycarbonyl-2-benzyl-isoquinolinium salt | Sodium Methoxide (NaOCH₃) | Methanol | Methyl 1-methoxy-2-benzyl-1,2-dihydroisoquinoline-3-carboxylate (N,O-acetal) | nih.gov |

| Generic Isoquinolinium Cation (R⁺) | Hydroxide Ion (⁻OH) | Water | Pseudobase (ROH) | acs.org |

In certain reactions, the neutral isoquinoline molecule can function as a leaving group. This is observed in base-catalyzed elimination reactions of N-substituted isoquinolinium cations where a suitable proton is present on the β-carbon of the N-substituent. acs.org For example, N-(2-cyanoethyl)isoquinolinium cations undergo an elimination reaction in basic aqueous solutions to yield acrylonitrile (B1666552) and isoquinoline. acs.org The reactivity in these elimination reactions is pH-dependent and correlates with the pKa of the parent isoquinolinium cation. acs.org The mechanism can proceed through either an E2 or an E1cB pathway. acs.org

Derivatization and Advanced Functionalization Strategies for Isoquinolinium, 2 3 Hydroxypropyl

Chemical Modifications Targeting the Hydroxyl Group

The primary alcohol of the 3-hydroxypropyl substituent serves as a versatile chemical handle for a variety of conjugation and labeling reactions. Standard organic transformations, such as esterification, etherification, and carbamate (B1207046) formation, can be employed to append new functional moieties to this position, thereby altering the molecule's characteristics without disturbing the isoquinolinium core.

To facilitate detection and quantification in various media, spectroscopic tags can be covalently attached to the terminal hydroxyl group. This is typically achieved by reacting the alcohol with a derivative of a fluorescent or chromophoric molecule. The resulting conjugates exhibit photoluminescent properties that allow for sensitive detection. mdpi.com

For instance, fluorescent dyes containing carboxylic acid or acyl chloride functionalities can react with the hydroxyl group to form stable ester linkages. The choice of the spectroscopic tag is dictated by the desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and environmental sensitivity. The introduction of such tags creates powerful tools for imaging and sensing applications.

Table 1: Examples of Spectroscopic Tag Conjugation Strategies

| Spectroscopic Tag Class | Linkage Type | Typical Reagents | Purpose |

|---|---|---|---|

| Coumarin Derivatives | Ester | Coumarin-3-carboxylic acid, DCC/DMAP | Fluorescence Imaging |

| Fluorescein Derivatives | Ester | Fluorescein isothiocyanate (after conversion) | High-Quantum Yield Tracing |

| Dansyl Chloride | Sulfonate Ester | Dansyl chloride, Pyridine (B92270) | Environment-Sensitive Probing |

The hydroxyl group provides a convenient attachment point for conjugating Isoquinolinium, 2-(3-hydroxypropyl)- to larger structures like polymers or supramolecular hosts. This strategy is employed to modify solubility, create targeted delivery systems, or develop new functional materials. nih.govnih.gov

Polymer conjugation, often termed pegylation when involving polyethylene (B3416737) glycol (PEG), can enhance the aqueous solubility and alter the pharmacokinetic profile of the molecule. nih.gov The hydroxyl group can be activated (e.g., by conversion to a tosylate or mesylate) to react with functional groups on a polymer backbone. nih.gov Alternatively, it can react directly with polymers containing reactive groups like isocyanates or acyl chlorides. These polymer-drug conjugates are a significant area of research for improving the therapeutic index of bioactive compounds. nih.gov

Attachment to supramolecular frameworks, such as cyclodextrins or resorcinarenes, can lead to the formation of host-guest complexes with unique recognition and assembly properties. documentsdelivered.com The hydroxyl group can act as a key interaction site for forming hydrogen bonds or as a covalent linkage point to the macrocyclic structure.

Derivatization of the Isoquinolinium Core for Modified Properties

The isoquinolinium ring system, being electron-deficient, is susceptible to nucleophilic attack, particularly after a reduction step. This reactivity allows for the functionalization of the heterocyclic core, leading to significant changes in the electronic and steric properties of the molecule.

While direct electrophilic substitution on the isoquinolinium ring is challenging, functionalization can be achieved through other means. Nucleophilic aromatic substitution can occur if a suitable leaving group is present on the ring. More commonly, functionalization strategies involve a temporary dearomatization of the ring system. acs.org

A notable strategy is the C-4 alkylation of isoquinolines, which can be adapted for isoquinolinium salts. acs.org This involves an initial reduction or activation step that allows a nucleophilic carbon species to add to the C-4 position. Subsequent re-aromatization yields the C-4 functionalized isoquinolinium product. nih.govacs.org These methods provide access to substitution patterns that are not achievable through classical electrophilic or nucleophilic aromatic substitution. ox.ac.uknih.gov

A powerful strategy for derivatizing the isoquinolinium core involves its reduction to a non-aromatic tetrahydroisoquinoline (THIQ) scaffold. nih.govthieme.de This transformation fundamentally alters the geometry and electronic properties of the heterocyclic core. The process of reductive functionalization allows for the simultaneous reduction of the ring and the introduction of a new substituent, typically at the C-4 position. ox.ac.uknih.gov

This reaction often proceeds by generating a reactive enamine intermediate from the isoquinolinium salt, which can then be trapped by a wide range of electrophiles. nih.govnih.gov Common reductants include formic acid, often used in combination with an amine base. nih.gov This method can be performed under transition-metal-free conditions or with rhodium catalysis at very low loadings. ox.ac.uknih.gov The resulting products are quaternary N-alkylated tetrahydroisoquinolines, which are valuable scaffolds in medicinal chemistry. nih.govacs.org

Table 2: Reductive Functionalization of the Isoquinolinium Core

| Electrophile Class | Reductant/Conditions | Position of Functionalization | Resulting Structure |

|---|---|---|---|

| Michael Acceptors (e.g., enones) | Formic acid/Triethylamine | C-4 | C-4 Alkylated Quaternary THIQ |

| Aldehydes | Formic acid/Triethylamine | C-4 | C-4 Alkylated Quaternary THIQ |

| Imines | Hantzsch Ester, Chiral Acid | C-1 | C-1 Substituted Quaternary THIQ |

This dearomative functionalization provides access to complex, three-dimensional structures from planar aromatic precursors, significantly expanding the chemical space accessible from the parent Isoquinolinium, 2-(3-hydroxypropyl)- compound. nih.govresearchgate.netresearchgate.net

Advanced Spectroscopic Characterization and Elucidation of Isoquinolinium, 2 3 Hydroxypropyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution.

Comprehensive ¹H-NMR and ¹³C-NMR Assignments for Structural Confirmation

For Isoquinolinium, 2-(3-hydroxypropyl)-, one would expect the ¹H-NMR spectrum to show distinct signals for the protons on the isoquinoline (B145761) ring system, as well as signals for the methylene (B1212753) (-CH₂-) and hydroxyl (-OH) protons of the 3-hydroxypropyl side chain. The integration of these signals would confirm the number of protons in each environment. Similarly, the ¹³C-NMR spectrum would display unique resonances for each carbon atom, including those of the aromatic isoquinoline core and the aliphatic side chain.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC) for Connectivity

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, between the adjacent methylene groups in the propyl chain (-CH₂-CH₂-CH₂-).

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the attachment of the propyl chain to the nitrogen atom of the isoquinoline ring.

Mass Spectrometry (MS) Applications

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS would be used to measure the mass-to-charge ratio of the Isoquinolinium, 2-(3-hydroxypropyl)- cation with very high precision. This accurate mass measurement would allow for the unambiguous determination of its elemental formula, confirming the presence of the expected number of carbon, hydrogen, nitrogen, and oxygen atoms.

Analysis of Fragmentation Pathways in Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion and analysis of the resulting fragment ions. This technique would provide valuable structural information by revealing characteristic fragmentation patterns. For instance, cleavage of the propyl side chain or fragmentation of the isoquinoline ring would produce specific daughter ions, the masses of which would further corroborate the proposed structure.

X-ray Crystallography for Solid-State Structural Analysis

Advanced Spectroscopic and Crystallographic Data for Isoquinolinium, 2-(3-hydroxypropyl)- Not Publicly Available

A comprehensive search of publicly accessible scientific databases and literature has revealed a lack of detailed crystallographic and advanced spectroscopic data for the chemical compound Isoquinolinium, 2-(3-hydroxypropyl)-. Consequently, the generation of an article with the specific, in-depth structural information as requested is not possible at this time.

The user's request specified a detailed article focusing solely on "Isoquinolinium, 2-(3-hydroxypropyl)-" and mandated a structure that includes precise data on bond lengths, bond angles, dihedral angles, intermolecular interactions, and crystal packing, to be presented in detailed research findings and data tables. This level of scientific accuracy and detail necessitates access to a formal crystallographic study of the compound, typically determined by techniques such as single-crystal X-ray diffraction.

Despite extensive searches for such a study, no specific experimental data for the crystal structure of Isoquinolinium, 2-(3-hydroxypropyl)- could be located. While information exists for related isoquinoline derivatives, the strict requirement to focus exclusively on the specified compound prevents the use of analogous data, which would not be scientifically accurate.

Without the primary crystallographic data, the creation of the requested tables for bond lengths, angles, and dihedral angles, as well as a factual elucidation of the compound's specific intermolecular interactions and crystal packing, cannot be achieved. The generation of such information without a verifiable scientific source would be speculative and would not meet the required standards of accuracy and authoritativeness.

Therefore, the sections and subsections outlined in the request, namely:

Insights into Intermolecular Interactions and Crystal Packing

cannot be completed. Further research, including the synthesis and crystallographic analysis of Isoquinolinium, 2-(3-hydroxypropyl)-, would be required for this information to become available.

Computational Chemistry and Molecular Modeling of Isoquinolinium, 2 3 Hydroxypropyl

Quantum Mechanical (QM) and Density Functional Theory (DFT) Investigations

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules. DFT calculations offer a balance between computational cost and accuracy, making them suitable for studying medium-sized organic molecules like Isoquinolinium, 2-(3-hydroxypropyl)-. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set (e.g., 6-311++G(d,p)) to describe the electronic wavefunctions.

The electronic structure dictates the fundamental chemical behavior of a molecule. DFT calculations for Isoquinolinium, 2-(3-hydroxypropyl)- reveal a significant delocalization of the positive charge across the aromatic isoquinolinium ring system. The molecular electrostatic potential (MEP) map would highlight this region as strongly electrophilic (electron-poor), while the oxygen atom of the terminal hydroxyl group would be identified as a nucleophilic (electron-rich) site.

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding electronic transitions and reactivity. For this compound, the HOMO is expected to be localized primarily on the isoquinolinium ring, while the LUMO is also anticipated to be centered on this aromatic system. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a theoretical framework for predicting how the molecule will interact with other chemical species. Recent DFT studies on quinoline (B57606) and isoquinoline (B145761) derivatives have established methodologies for calculating these parameters.

| Parameter | Definition | Illustrative Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.15 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.25 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.90 |

| Ionization Potential (I) | -EHOMO | 6.15 |

| Electron Affinity (A) | -ELUMO | 2.25 |

| Global Hardness (η) | (I - A) / 2 | 1.95 |

| Global Softness (S) | 1 / (2η) | 0.256 |

| Electronegativity (χ) | (I + A) / 2 | 4.20 |

| Electrophilicity Index (ω) | χ2 / (2η) | 4.52 |

DFT calculations are highly effective for predicting spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. The standard and most reliable method is the Gauge-Including Atomic Orbital (GIAO) approach. The computational protocol involves first optimizing the molecular geometry at a selected level of theory. Subsequently, the magnetic shielding tensors for each nucleus are calculated.

To convert these absolute shielding values (σ) into chemical shifts (δ) that can be compared with experimental data, they are referenced against the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σ_ref - σ_calc). For improved accuracy, especially for a charged species in solution, solvent effects are often incorporated using implicit solvation models like the Polarizable Continuum Model (PCM). The predicted shifts provide valuable information for structural elucidation.

| Atom Type | Atom Position | Illustrative Predicted ¹H Chemical Shift (ppm) | Illustrative Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic CH | C1-H | 9.85 | 152.5 |

| Aromatic CH | C3-H | 8.60 | 125.8 |

| Aromatic CH | C4-H | 8.15 | 136.2 |

| Aromatic CH | C5-H | 8.20 | 130.1 |

| Aromatic CH | C6-H | 7.90 | 128.9 |

| Aromatic CH | C7-H | 8.10 | 135.5 |

| Aromatic CH | C8-H | 8.45 | 129.7 |

| Aliphatic CH₂ | N-CH₂ | 5.10 | 58.3 |

| Aliphatic CH₂ | -CH₂- | 2.30 | 32.1 |

| Aliphatic CH₂ | CH₂-O | 3.80 | 59.5 |

| Hydroxyl OH | O-H | 4.50 (exchangeable) | - |

DFT is a cornerstone for investigating reaction mechanisms, allowing for the exploration of potential energy surfaces to map reaction pathways. For Isoquinolinium, 2-(3-hydroxypropyl)-, a potential reaction could be the O-alkylation of the hydroxyl group. Computational studies can model the entire reaction coordinate, identifying reactants, products, intermediates, and, most importantly, transition states (TS).

A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. Its geometry is located using specialized algorithms. A key confirmation of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. By calculating the energies of the reactants and the transition state, the activation energy (ΔG‡) can be determined, providing insight into the reaction kinetics.

Below is an illustrative energy profile for a hypothetical SN2 methylation reaction of the terminal hydroxyl group.

| Species | Description | Illustrative Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Isoquinolinium, 2-(3-hydroxypropyl)- + CH₃I | 0.0 |

| Transition State (TS) | [H₃C···O-H···I]⁻ complex | +25.5 |

| Products | Isoquinolinium, 2-(3-methoxypropyl)- + HI | -10.2 |

Molecular Dynamics (MD) Simulations

While QM methods excel at describing electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting atoms, using a force field (e.g., AMBER, CHARMM) to describe the potential energy. This approach is ideal for exploring the conformational landscape and solvation properties of flexible molecules like Isoquinolinium, 2-(3-hydroxypropyl)-.

The primary dihedral angles defining the chain's conformation are around the N-Cα, Cα-Cβ, and Cβ-Cγ bonds. Analysis of the simulation trajectory allows for the construction of a potential of mean force (PMF) map, which reveals the lowest energy (most probable) conformations. These stable conformers are often characterized by specific gauche or anti arrangements of the alkyl chain. Such studies on flexible side chains are crucial for understanding molecular recognition and binding processes.

| Conformer | Dihedral Angle τ1 (N-Cα-Cβ-Cγ) | Dihedral Angle τ2 (Cα-Cβ-Cγ-O) | Illustrative Relative Free Energy (kcal/mol) | Illustrative Population (%) |

|---|---|---|---|---|

| 1 (Global Minimum) | ~180° (anti) | ~180° (anti) | 0.00 | 45 |

| 2 | ~180° (anti) | ~60° (gauche) | 0.75 | 20 |

| 3 | ~60° (gauche) | ~180° (anti) | 0.95 | 15 |

| 4 | ~60° (gauche) | ~-60° (gauche) | 1.50 | 8 |

As an ionic species, the behavior of Isoquinolinium, 2-(3-hydroxypropyl)- is heavily influenced by its environment, particularly in a polar solvent like water. MD simulations are the primary tool for studying solvation at a molecular level. A simulation box is constructed with the solute molecule surrounded by a large number of explicit solvent molecules.

The simulation reveals how solvent molecules arrange themselves around the solute. For this compound, water molecules are expected to form a structured hydration shell around the positively charged isoquinolinium core due to strong ion-dipole interactions. The terminal hydroxyl group will act as both a hydrogen bond donor and acceptor, creating specific, localized interactions with the surrounding water.

The structure of these solvation shells is quantified using the Radial Distribution Function, g(r), which gives the probability of finding a solvent atom at a certain distance from a solute atom. The positions of the peaks in the g(r) plot correspond to the distances of the solvation shells.

| Atom Pair | Interaction Type | Illustrative First Peak Position of g(r) (Å) | Description |

|---|---|---|---|

| Ring N⁺ – Water O | Ion-Dipole | 3.5 | First hydration shell around the cationic center. |

| Hydroxyl O – Water H | Hydrogen Bond (Acceptor) | 1.8 | Hydrogen bond from water to the hydroxyl oxygen. |

| Hydroxyl H – Water O | Hydrogen Bond (Donor) | 1.9 | Hydrogen bond from the hydroxyl group to water. |

| Aromatic C-H – Water O | Weak H-Bond/Hydrophobic | 3.8 | Water structuring around the hydrophobic ring surface. |

Molecular Recognition and Docking Studies

Molecular recognition is a fundamental process in which molecules selectively bind to one another. nih.govnih.gov In the context of medicinal chemistry, understanding how a small molecule like Isoquinolinium, 2-(3-hydroxypropyl)- might interact with biological macromolecules is crucial for predicting its therapeutic potential. nih.govnih.gov Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.commdpi.comufms.br

Identification of Potential Binding Sites with Biological Macromolecules

Without specific docking studies, the potential binding sites for Isoquinolinium, 2-(3-hydroxypropyl)- on proteins or nucleic acids have not been characterized. Such studies would typically involve screening the compound against a panel of known biological targets to identify any significant binding interactions. The results are often presented in terms of binding energy or docking scores, which provide a quantitative measure of the binding affinity.

Interactive Data Table: Hypothetical Docking Scores of Isoquinolinium, 2-(3-hydroxypropyl)- with Various Receptors

The following table is a hypothetical representation of what such data might look like, as no actual data exists in the current body of scientific literature.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Acetylcholinesterase | 4EY7 | Data not available | Data not available |

| Topoisomerase IIα | 4FM9 | Data not available | Data not available |

In Silico Exploration of Structure-Activity Relationships

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds in drug discovery. mdpi.com In silico SAR exploration involves computationally modifying the chemical structure of a molecule and predicting how these changes will affect its biological activity.

For Isoquinolinium, 2-(3-hydroxypropyl)-, an in silico SAR study would involve creating a library of virtual analogs by, for example, altering the length of the alkyl chain, modifying the position of the hydroxyl group, or adding other functional groups to the isoquinolinium ring. These virtual compounds would then be docked into the identified binding site of a target protein to predict their binding affinities.

Interactive Data Table: Hypothetical In Silico SAR of Isoquinolinium, 2-(3-hydroxypropyl)- Analogs

This table illustrates the type of data that would be generated from an in silico SAR study. The data presented here is for illustrative purposes only.

| Analog | Modification | Predicted Binding Affinity (kcal/mol) | Change in Activity |

|---|---|---|---|

| Analog 1 | Hydroxypropyl at N2 | Data not available | Baseline |

| Analog 2 | Hydroxyethyl at N2 | Data not available | Data not available |

| Analog 3 | Hydroxybutyl at N2 | Data not available | Data not available |

The lack of computational data for Isoquinolinium, 2-(3-hydroxypropyl)- highlights an opportunity for future research. Such studies could uncover novel biological activities and provide a foundation for the rational design of new therapeutic agents based on the isoquinolinium scaffold.

Application of Isoquinolinium, 2 3 Hydroxypropyl As a Synthetic Building Block

Construction of Advanced Poly-Quaternary Ammonium (B1175870) Scaffolds

The inherent quaternary ammonium structure of Isoquinolinium, 2-(3-hydroxypropyl)- makes it an ideal monomer for the synthesis of poly-quaternary ammonium compounds. These materials are of significant interest due to their applications in various fields, including as antimicrobial agents, phase-transfer catalysts, and components of ionic liquids. The presence of the hydroxyl group on the propyl linker is key to building larger, more complex scaffolds.

The terminal hydroxyl group of Isoquinolinium, 2-(3-hydroxypropyl)- can be readily exploited to construct dimeric (bis-) and trimeric (tris-) isoquinolinium structures. A common synthetic strategy involves a two-step process. First, the hydroxyl group is activated by converting it into a better leaving group, such as a tosylate or a halide (e.g., bromide or chloride), through reaction with tosyl chloride or a halogenating agent.

Subsequently, this activated intermediate can be reacted with a difunctional or trifunctional nucleophile. For instance, reacting two equivalents of the activated isoquinolinium salt with a diamine, such as 1,6-hexanediamine, would yield a bis-isoquinolinium compound where the two cationic heads are tethered by a linker containing both the original propyl chains and the diamine spacer. Similarly, a triamine like spermidine (B129725) could be used to generate a tris-isoquinolinium architecture.

An alternative approach involves using bifunctional electrophiles to link two molecules of the parent compound. For example, reacting two equivalents of Isoquinolinium, 2-(3-hydroxypropyl)- with a diacyl chloride, such as adipoyl chloride, in the presence of a non-nucleophilic base would form a bis-isoquinolinium structure connected by a diester linkage. This method allows for precise control over the spacing and chemical nature of the linker between the cationic units. nih.govnih.gov

Table 1: Hypothetical Synthesis of Bis-isoquinolinium Architectures

| Reactant 1 | Reactant 2 | Resulting Linkage | Product Architecture |

|---|---|---|---|

| 2-(3-Tosyloxypropyl)isoquinolinium | 1,4-Diaminobutane | Amine | Bis-isoquinolinium |

| Isoquinolinium, 2-(3-hydroxypropyl)- | Adipoyl Chloride | Ester | Bis-isoquinolinium |

| 2-(3-Bromopropyl)isoquinolinium | 1,3,5-Tris(aminomethyl)benzene | Amine | Tris-isoquinolinium |

Precursor in the Synthesis of Fused Heterocyclic Systems

Isoquinolinium salts are well-established precursors for the synthesis of more complex, fused heterocyclic systems. rsc.org The electron-deficient nature of the isoquinolinium ring makes it susceptible to attack by various nucleophiles, initiating cascades of reactions that can lead to the formation of new rings. The 2-(3-hydroxypropyl) substituent can play a role in these transformations, either by participating directly in the cyclization or by being a carrier for other functional groups.

While the direct conversion of an isoquinolinium salt to a naphthopyran is not a conventional synthetic route, the reactivity of the isoquinolinium core can be harnessed to build related polycyclic structures. Standard syntheses of naphthopyrans typically involve the acid-catalyzed reaction of a naphthol with a substituted propargyl alcohol. nih.gov However, the isoquinolinium moiety can undergo ring-opening and subsequent rearrangement or cyclization reactions in the presence of strong nucleophiles or bases.

A hypothetical pathway could involve an intramolecular reaction where the hydroxyl group of the 3-hydroxypropyl chain, or a derivative thereof, acts as a nucleophile. After initial dearomatization of the isoquinolinium ring by an external reagent, the tethered hydroxyl group could attack an activated position within the isoquinoline (B145761) framework, leading to a new fused ring system. While this does not directly form a naphthopyran, it demonstrates the principle of using the N-substituent to construct fused systems. Research has shown that isoquinolinium salts can be valuable building blocks for accessing various condensed heterocycles through different cyclization strategies. rsc.orgnih.gov

Integration into Macrocyclic and Supramolecular Hosts

The distinct structural features of Isoquinolinium, 2-(3-hydroxypropyl)- make it an attractive component for the design of macrocycles and other supramolecular hosts. The rigid, planar, and cationic isoquinolinium unit can engage in π-π stacking and electrostatic interactions, while the flexible hydroxypropyl tail provides a convenient point for covalent linkage into a larger cyclic structure.

The synthesis of macrocycles containing this unit can be achieved through reactions that leverage the terminal hydroxyl group. For example, under high-dilution conditions to favor intramolecular or cyclodimerization reactions over polymerization, two molecules of Isoquinolinium, 2-(3-hydroxypropyl)- could be reacted with a long-chain dielectrophile, such as a diisocyanate or a diacyl chloride, to form a macrocycle. chemrxiv.org

The resulting macrocyclic host would feature two isoquinolinium moieties oriented within a larger ring structure. Such hosts are of interest for their ability to bind anionic or electron-rich guest molecules within their central cavity. The positively charged isoquinolinium units can create an electron-deficient environment suitable for recognizing and binding specific substrates, a principle widely used in supramolecular chemistry. cam.ac.ukmdpi.com

Table 2: Potential Reactants for Macrocycle Synthesis

| Isoquinolinium Component | Linker Molecule (Dielectrophile) | Potential Macrocycle Size |

|---|---|---|

| Isoquinolinium, 2-(3-hydroxypropyl)- | Isophthaloyl dichloride | Dimer (e.g., 2+2) |

| Isoquinolinium, 2-(3-hydroxypropyl)- | 1,6-Diisocyanatohexane | Dimer (e.g., 2+2) |

| Isoquinolinium, 2-(3-hydroxypropyl)- | Terephthaloyl chloride | Dimer (e.g., 2+2) |

Catalytic Applications of Isoquinolinium, 2 3 Hydroxypropyl and Analogues

Organocatalytic Roles in Organic Transformations

Isoquinolinium salts, including N-functionalized derivatives, have demonstrated considerable utility as organocatalysts in a range of organic transformations. Their catalytic activity often stems from the ability of the isoquinolinium moiety to act as a hydrogen-bond donor or to participate in the formation of reactive intermediates.

One prominent area of application is in asymmetric synthesis, where chiral isoquinolinium salts are employed to induce stereoselectivity. For instance, chiral iridium complexes have been effectively used to catalyze the asymmetric hydrogenation of isoquinolinium salts, leading to the synthesis of optically active 1,2,3,4-tetrahydroisoquinolines. nih.govmdpi.com While specific studies on the 2-(3-hydroxypropyl) derivative are limited, the functional group's ability to engage in hydrogen bonding suggests its potential to influence the stereochemical outcome of such reactions.

Furthermore, isoquinolinium salts can act as catalysts in oxidation reactions. Research has shown that visible-light-induced photoredox catalysis can achieve the selective aerobic oxidation of N-alkylisoquinolinium salts to the corresponding isoquinolones. nih.govrsc.org The reaction mechanism involves the formation of an excited state of the isoquinolinium salt, which then participates in an electron transfer process. The nature of the N-substituent can influence the efficiency and selectivity of these transformations.

The table below summarizes the organocatalytic applications of various N-substituted isoquinolinium salt analogues, providing insights into the potential roles of Isoquinolinium, 2-(3-hydroxypropyl)-.

| Catalyst Analogue | Reaction Type | Product | Key Findings |

| N-Benzylisoquinolinium salts | Asymmetric Hydrogenation | Chiral Tetrahydroisoquinolines | High enantioselectivity achieved with chiral iridium catalysts. mdpi.com |

| N-Alkylisoquinolinium salts | Aerobic Oxidation | Isoquinolones | Can be achieved under mild, environmentally friendly conditions using carbene catalysis. rsc.org |

| Various Isoquinolinium salts | Reductive Functionalization | Substituted Tetrahydroisoquinolines | Can proceed under transition-metal-free conditions with a wide range of electrophiles. nih.gov |

Application as a Component in Ionic Liquid Catalytic Systems

Ionic liquids (ILs), which are salts with melting points below 100°C, have gained significant attention as "green" solvents and catalysts in chemical synthesis. nih.govrsc.org Isoquinolinium salts, particularly those with functionalized side chains like Isoquinolinium, 2-(3-hydroxypropyl)-, are valuable components in the design of task-specific ionic liquids. The presence of the hydroxyl group can enhance the hydrogen-bonding capability of the ionic liquid, influencing its solvent properties and catalytic activity.

Hydroxyl-functionalized quaternary ammonium (B1175870) salts, which are structurally related to Isoquinolinium, 2-(3-hydroxypropyl)-, have been successfully employed as co-catalysts in the synthesis of cyclic carbonates from CO2 and epoxides. unl.pt The hydroxyl group is believed to play a crucial role in activating the epoxide ring through hydrogen bonding, thereby facilitating the cycloaddition reaction. This suggests a similar potential for hydroxyl-functionalized isoquinolinium-based ionic liquids.

In the realm of C-C bond formation, ionic liquids have been utilized as both the solvent and catalyst for reactions such as the Michael addition. mdpi.comuniv-amu.fr The dual functionality of certain ionic liquids, acting as both a solvent and a basic catalyst, has been demonstrated in these reactions. mdpi.com The design of isoquinolinium-based ionic liquids with basic anions could therefore lead to efficient and recyclable catalytic systems for such transformations.

The following table outlines the applications of functionalized quaternary ammonium and imidazolium-based ionic liquids, which serve as models for the potential catalytic applications of isoquinolinium-based ionic liquids.

| Ionic Liquid Type | Reaction Type | Role of Functional Group |

| Hydroxyl-functionalized Quaternary Ammonium Salts | CO2 Cycloaddition | Epoxide activation via hydrogen bonding. unl.pt |

| Proline-based Chiral Ionic Liquids | Michael Addition | Act as both solvent and basic catalyst. mdpi.com |

| DABCO-based Ionic Liquids | Aza-Michael Addition | Dual catalytic role enhancing nucleophilicity and facilitating hydrogen bonding. organic-chemistry.orgrhhz.net |

Catalytic Processes Aligned with Green Chemistry Principles

The application of Isoquinolinium, 2-(3-hydroxypropyl)- and its analogues in catalysis is well-aligned with the principles of green chemistry. instituteofsustainabilitystudies.comjddhs.comubc.ca These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

The use of isoquinolinium salts as organocatalysts often allows for milder reaction conditions and avoids the use of toxic heavy metal catalysts. rsc.org For example, the carbene-catalyzed aerobic oxidation of isoquinolinium salts utilizes ambient air as the oxidant, presenting a green alternative to traditional oxidation methods. rsc.org

Furthermore, the incorporation of isoquinolinium salts into ionic liquids offers several environmental benefits. Ionic liquids are characterized by their low vapor pressure, which reduces air pollution compared to volatile organic solvents. nih.gov They can also be designed for recyclability, a key aspect of sustainable chemistry. organic-chemistry.orgrhhz.net The development of greener synthetic routes for isoquinoline (B145761) and its derivatives, utilizing recyclable catalytic systems and benign solvents, further underscores the commitment to environmentally responsible chemical manufacturing. rsc.orgresearchgate.net

The principles of green chemistry are integral to the modern application of catalysis. The table below highlights how the catalytic uses of isoquinolinium salts and their analogues correspond to these principles.

| Green Chemistry Principle | Application in Isoquinolinium Catalysis |

| Catalysis | The inherent function of isoquinolinium salts as catalysts promotes reaction efficiency. mdpi.com |

| Atom Economy | Designing synthetic routes with high atom economy minimizes waste. jddhs.com |

| Safer Solvents and Auxiliaries | The use of isoquinolinium-based ionic liquids can replace volatile organic solvents. nih.gov |

| Design for Energy Efficiency | Many catalytic reactions involving isoquinolinium salts can be conducted at ambient temperature and pressure. |

| Use of Renewable Feedstocks | The development of bio-based ionic liquids from renewable sources is an active area of research. mdpi.com |

Molecular Interactions in Chemical and Biological Systems Mechanistic Focus

Interactions with Protein Targets and Enzyme Active Sites

Analysis of Binding Modes and Interaction Specificity (e.g., Hydrogen Bonding, Cation-π)

No studies detailing the binding modes of Isoquinolinium, 2-(3-hydroxypropyl)- with any protein targets are available.

Elucidation of Molecular Determinants for Recognition and Affinity

There is no information on the molecular features of Isoquinolinium, 2-(3-hydroxypropyl)- or its potential binding partners that govern recognition and affinity.

Interactions with Other Biomolecular Structures (e.g., Nucleic Acids, Lipids)

Specific studies on the interaction of Isoquinolinium, 2-(3-hydroxypropyl)- with nucleic acids or lipid membranes have not been reported.

Applications in Chemical Probes and Biosensors

Design of Molecular Tools for Studying Biological Processes

There is no available literature on the design or use of Isoquinolinium, 2-(3-hydroxypropyl)- as a chemical probe or biosensor.

Q & A

Basic Research Questions

Q. How can researchers optimize synthesis conditions for 2-(3-hydroxypropyl)isoquinolinium salts?

- Methodological Answer : Utilize computational reaction path searches (e.g., quantum chemical calculations) to predict viable synthetic routes and identify key intermediates. Pair this with high-throughput experimentation to screen variables like temperature, solvent polarity, and catalyst loading. A feedback loop between computational predictions and empirical validation can narrow optimal conditions efficiently . Statistical design of experiments (DoE) is recommended to minimize trial runs while maximizing data robustness .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy for structural elucidation (e.g., verifying the hydroxypropyl substituent’s position), mass spectrometry for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. Thermogravimetric analysis (TGA) can evaluate thermal stability, while X-ray crystallography may resolve stereochemical ambiguities .

Q. How can solubility and stability be systematically assessed under varying experimental conditions?

- Methodological Answer : Design a factorial experiment to test solubility in solvents of differing polarities (e.g., water, DMSO, ethanol) and pH ranges. Stability studies should include accelerated degradation tests under UV light, oxidative, and thermal stress. Use kinetic modeling to predict shelf-life and identify degradation pathways .

Advanced Research Questions

Q. How can contradictions between experimental reaction yields and computational predictions be resolved?

- Methodological Answer : Reconcile discrepancies by revisiting computational models (e.g., refining density functional theory (DFT) parameters or including solvent effects). Validate with in-situ spectroscopic techniques (e.g., FTIR or Raman) to detect transient intermediates not accounted for in simulations. Iterative refinement of both theoretical and experimental frameworks is critical .

Q. What advanced strategies are available for elucidating reaction mechanisms involving 2-(3-hydroxypropyl)isoquinolinium derivatives?

- Methodological Answer : Employ isotopic labeling (e.g., deuterium or ¹³C) to track proton or carbon migration pathways. Couple this with stopped-flow kinetics to capture rapid intermediate formations. Microfluidic reactors enable precise control over reaction dynamics, while machine learning algorithms can correlate kinetic data with mechanistic hypotheses .

Q. How can machine learning (ML) enhance predictive modeling of this compound’s physicochemical properties?

- Methodological Answer : Train ML models on datasets combining experimental results (e.g., solubility, reactivity) and molecular descriptors (e.g., Hammett constants, logP). Use platforms like COMSOL Multiphysics for hybrid simulations integrating ML-predicted parameters with multiphysics models. Active learning workflows can prioritize experiments that reduce model uncertainty .

Data Contradiction & Validation

Q. What methodologies address inconsistencies in reported biological activity data for this compound?

- Methodological Answer : Perform meta-analysis of existing studies to identify variables causing divergence (e.g., assay protocols, cell lines). Validate using orthogonal assays (e.g., in vitro vs. in silico docking studies) and apply Bland-Altman statistical analysis to quantify bias between datasets .

Q. How can researchers ensure reproducibility in scaled-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.